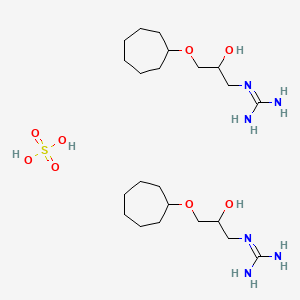
1-(3-(Cycloheptyloxy)-2-hydroxypropyl)guanidine hemisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) is a complex organic compound that features a guanidine group, a cycloheptyloxy group, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) typically involves the reaction of cycloheptyl alcohol with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The sulfate group is introduced through a subsequent reaction with sulfuric acid or a sulfate donor.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The guanidine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) involves its interaction with specific molecular targets. The guanidine group is known to interact with biological molecules, potentially affecting enzymatic activities and cellular processes. The compound may also influence signaling pathways and molecular interactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cycloheptyloxy-3-guanidino-2-propanol
- 1-Cycloheptyloxy-3-guanidino-2-propanol hydrochloride
- 1-Cycloheptyloxy-3-guanidino-2-propanol nitrate
Uniqueness
1-Cycloheptyloxy-3-guanidino-2-propanol sulfate (2:1) is unique due to the presence of the sulfate group, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other similar compounds that may lack the sulfate group or have different counterions.
Propiedades
Número CAS |
89100-93-6 |
|---|---|
Fórmula molecular |
C22H48N6O8S |
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
2-(3-cycloheptyloxy-2-hydroxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C11H23N3O2.H2O4S/c2*12-11(13)14-7-9(15)8-16-10-5-3-1-2-4-6-10;1-5(2,3)4/h2*9-10,15H,1-8H2,(H4,12,13,14);(H2,1,2,3,4) |
Clave InChI |
RJFAFVYJRCYURF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)OCC(CN=C(N)N)O.C1CCCC(CC1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


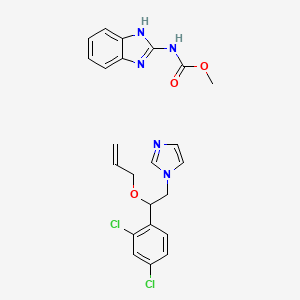

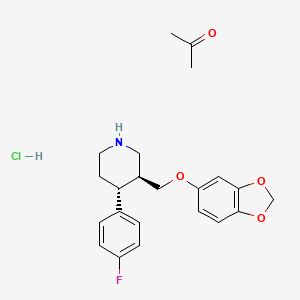
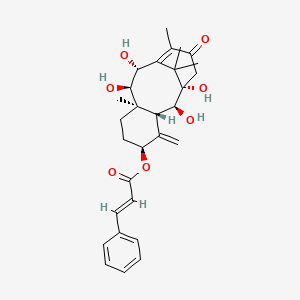
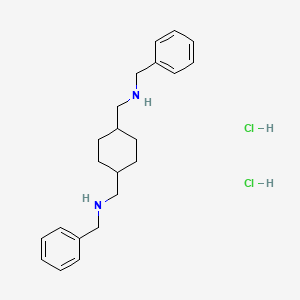


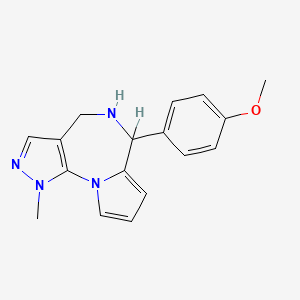
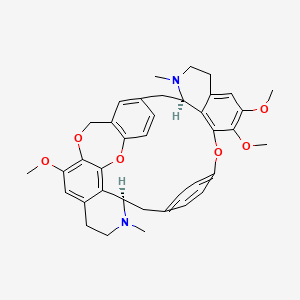
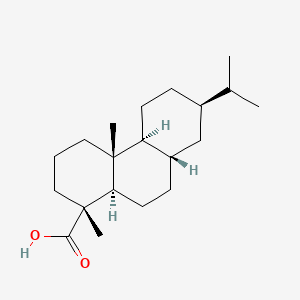
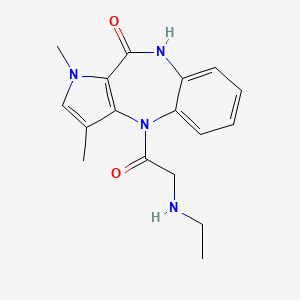
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
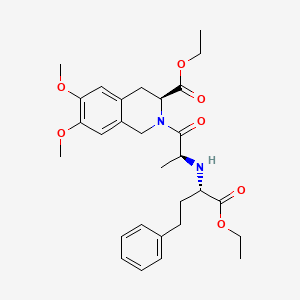
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
